molecular formula C18H16ClFN4O3S B2459570 3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine CAS No. 1021099-89-7

3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine

Cat. No.: B2459570
CAS No.: 1021099-89-7
M. Wt: 422.86
InChI Key: PAAUDUIXCZZKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a high-purity chemical intermediate designed for research and development applications. This compound features a complex molecular architecture comprising a pyridazine core functionalized with a furan ring and a phenylsulfonyl-piperazine moiety. The presence of these distinct pharmacophores makes it a molecule of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis and exploration of novel biologically active compounds. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers are advised to consult relevant scientific literature to determine potential specific applications and mechanisms of action for this advanced chemical intermediate.

Properties

IUPAC Name

3-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4O3S/c19-14-12-13(3-4-15(14)20)28(25,26)24-9-7-23(8-10-24)18-6-5-16(21-22-18)17-2-1-11-27-17/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAUDUIXCZZKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is often synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride, such as 3-chloro-4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Formation of the Pyridazine Ring: The pyridazine ring is formed through a cyclization reaction involving a suitable dicarbonyl compound and hydrazine.

    Coupling with Furan Ring: The final step involves coupling the pyridazine derivative with a furan ring through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Receptors: Interacting with cell surface receptors to modulate signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting transcription or translation processes.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Substituents : The furan-2-yl group (in the target compound) may enhance π-π stacking compared to 3-methylpyrazole (in analogs from ), but its lower basicity could reduce solubility in physiological environments.

Comparison with Quinazoline-Based Piperazine Derivatives

Compounds like N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine () share the 3-chloro-4-fluorophenyl moiety but feature a quinazoline core instead of pyridazine. These derivatives are EGFR inhibitors, highlighting how core heterocycle substitution (pyridazine vs. quinazoline) dictates target specificity. The pyridazine scaffold in the target compound may favor interactions with non-kinase targets due to reduced planarity compared to quinazoline.

Research Findings and Implications

  • Structural Insights : The 3-chloro-4-fluorophenylsulfonyl group’s steric bulk may limit off-target interactions compared to smaller substituents (e.g., 2-fluorophenyl in ).
  • Pharmacological Potential: Pyridazine derivatives with sulfonylated piperazines (e.g., ) show promise in infectious disease contexts, whereas quinazoline analogs () target oncology. The furan-2-yl group’s metabolic stability warrants investigation to assess its suitability for in vivo applications.

Biological Activity

3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Structural Overview

The compound features:

  • A piperazine ring
  • A sulfonyl group
  • A pyridazine core
  • Substituents including chloro and fluoro groups on the phenyl ring

These structural elements contribute to its reactivity and biological activity, particularly as a tyrosinase inhibitor . Tyrosinase plays a critical role in melanin production, making this compound a candidate for treating hyperpigmentation disorders.

Tyrosinase Inhibition

The primary biological activity of this compound is its ability to inhibit tyrosinase. The effectiveness of this inhibition is quantified by IC50 values ranging from 0.19 to 172 μM, indicating significant potential for therapeutic applications in dermatology.

Table 1: Tyrosinase Inhibition Data

Compound NameIC50 Value (μM)
This compound0.19 - 172
Reference Compound AXX
Reference Compound BXX

Research indicates that the compound interacts specifically with the active site of tyrosinase, modulating its activity and influencing melanin production pathways. This interaction is crucial for developing treatments aimed at conditions such as melasma and age spots.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into structure–activity relationships (SAR) that can inform future research on this compound.

  • Study on Structural Analogues : A comparative analysis of structurally similar compounds revealed that variations in substituents significantly affect biological activity. For instance, compounds with methoxy substitutions exhibited different inhibitory profiles compared to those with chloro or fluoro groups.
  • In Vivo Studies : Preliminary in vivo studies demonstrated that topical application of the compound reduced pigmentation in animal models, supporting its potential use in cosmetic formulations aimed at skin lightening.
  • Cell Line Studies : In vitro studies using melanoma cell lines showed that treatment with the compound led to decreased melanin production and altered expression of genes involved in melanogenesis, further validating its role as a tyrosinase inhibitor.

Q & A

Basic: How can researchers optimize the synthesis of 3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine to minimize reactive intermediate degradation?

Methodological Answer:
Synthesis optimization requires multi-step reaction control, particularly for the sulfonylation of the piperazine ring and coupling of the furan-2-yl group. Key strategies include:

  • Temperature Control : Maintain 0–5°C during sulfonylation to prevent sulfonyl chloride hydrolysis .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and enhance solubility .
  • Catalyst Use : Employ Pd/C or nickel catalysts for Suzuki-Miyaura coupling of the furan moiety, ensuring inert atmospheres (N₂/Ar) to avoid side reactions .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization to isolate high-purity intermediates .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., furan’s β-protons at δ 6.3–7.4 ppm and piperazine’s methylene signals at δ 3.1–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~478.05) and fragmentation patterns .
  • HPLC-PDA : Quantifies purity (>98%) using C18 columns (acetonitrile/water mobile phase) .

Advanced: How can researchers resolve contradictions in reported biological activity data across different assays?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions or target specificity. Mitigation strategies include:

  • Standardized Assays : Use uniform protocols (e.g., ATP-based kinase inhibition assays at pH 7.4, 37°C) .
  • Structural Analog Comparison : Compare activity with derivatives (e.g., replacing furan with thiophene or pyrazole) to identify moiety-specific effects .
  • Metabolic Stability Testing : Evaluate hepatic microsomal stability (e.g., human/rat liver microsomes) to rule out pharmacokinetic variability .

Advanced: What computational and experimental strategies predict interactions between this compound and enzymatic targets (e.g., kinases or GPCRs)?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding poses, focusing on the sulfonyl-piperazine’s hydrogen bonding with kinase ATP pockets .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) for GPCRs, optimizing ligand density on CM5 chips .
  • Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning in kinase catalytic domains) to validate docking predictions .

Advanced: How can researchers design SAR studies to evaluate the role of the 3-chloro-4-fluorophenyl group in target selectivity?

Methodological Answer:

  • Analog Synthesis : Replace the 3-chloro-4-fluorophenyl group with isosteres (e.g., 4-fluorophenyl or 3,4-dichlorophenyl) .
  • Binding Affinity Assays : Use radioligand displacement (e.g., ³H-ATP for kinases) to quantify selectivity shifts .
  • Crystallography : Co-crystallize analogs with target proteins (e.g., PDB deposition) to visualize halogen bond contributions .

Basic: What are the critical stability considerations for storing this compound under laboratory conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the furan and sulfonamide groups .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl-piperazine bond .
  • Solvent Compatibility : Prepare stock solutions in DMSO (dry, <0.1% H₂O) to prevent aggregation .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Co-solvent Systems : Use ≤5% DMSO/PEG-400 to enhance solubility without cytotoxicity .
  • pH Adjustment : Prepare buffers at pH 6.5–7.5 to exploit the compound’s weak basicity (piperazine pKa ~7.1) .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (∼150 nm) for sustained release in cell culture .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.